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Introduction

Geranylgeraniol (GGOH) is a valuable isoprenoid with applications in the synthesis of vitamins,
perfumes, and pharmaceuticals. It also serves as a direct precursor for diterpenoids, making its efficient
microbial production highly desirable. This document provides detailed application notes and protocols for
the metabolic engineering of Saccharomyces cerevisiae to achieve high-level GGOH production. The
strategies outlined are based on a combinatorial design approach that optimizes pathway expression, leading

to a reported yield of 1315.44 mg/L in a 5-L fermenter [1] [2].

The core innovation involves engineering two complementary biosynthetic pathway branches and
systematically optimizing gene expression through promoter fine-tuning and genomic integration. The
following sections detail the genetic engineering strategies, fermentation protocols, and analytical methods

necessary to replicate and build upon these results.

Metabolic Engineering Strategy and Pathway Design

Strain Engineering and Combinatorial Design
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A successful GGOH overproduction strategy hinges on balancing the metabolic flux toward the precursor,

geranylgeranyl diphosphate (GGPP). The engineering involved three key modules [1] [2]:

e Module 1 (tHMGR): Expresses the truncated, catalytic domain of the endogenous HMG1 gene,
relieving a major regulatory bottleneck in the mevalonate (MVA) pathway.

¢ Module 2 (BTS1-ERG20): A fusion gene of the native farnesyl diphosphate synthase (ERG20) and
geranylgeranyl diphosphate synthase (BTS1). This enhances the channeling of the precursor FPP
into GGPP synthesis (Branch 1).

e Module 3 (GGPPSsa): A heterologous geranylgeranyl diphosphate synthase from Sulfolobus
acidocaldarius. This enzyme can directly convert IPP/DMAPP to GGPP, bypassing the FPP node and
thus avoiding competition from sterol biosynthesis (Branch 2).

A combinatorial approach was employed to find the optimal expression balance for these three modules. This
was achieved by assembling 10 different promoter combinations from a library of 11 characterized
promoters of varying strengths and integrating them into the yeast genome via §-integration [1]. This one-
step integration method leverages the numerous delta-sequences (retrotransposon LTRs) in the yeast genome,
allowing for simultaneous variation in gene copy number and integration locus, generating a diverse

library of production strains [1] [2].

The following diagram illustrates the two engineered branches for GGOH production and the key genetic

components.

Key Genetic Parts and Vectors

Table 1: Key genetic elements used in GGOH pathway engineering.

Component Type Function | Description Sourcel/Reference

tHMG1 Gene Catalytic domain of HMG-CoA reductase; S. cerevisiae [1]
boosts MVA pathway flux

BTS1-ERG20 Fusion FPP synthase fused to GGPP synthase; S. cerevisiae [1]
Gene enhances GGPP synthesis from FPP
GGPPSsa Gene Heterologous GGPP synthase; synthesizes Sulfolobus
GGPP directly from IPP/DMAPP acidocaldarius [1]
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Component Type Function |/ Description Source/Reference
Promoter Regulatory 11 promoters of varying strength (e.g., [1][2]
Library TDH3p, TEF1p, TPI1p, HXT7p) for fine-
tuning
o-integration Method Multicopy genomic integration at delta [1]
sequences

Detailed Experimental Protocols

Protocol 1: Plasmid Construction and Strain Engineering

This protocol outlines the creation of the integration cassette and the transformation of the host strain.

Materials:

e Host Strain: S. cerevisiae BY4742 (MATa his3A1 leu2A0 lys2A0 ura3A0) [1].
¢ E. coli Strain: For plasmid propagation (e.g., Trans1-T1 or DH50).

e Plasmids: Vectors containing the three modules tHMGR, BTS1-ERG20, GGPPSsa) with compatible

markers and flanking delta sequences for integration.
¢ Enzymes: Restriction enzymes, ligase, Phusion DNA polymerase.
e Media: LB with ampicillin (for E. coli), YPD (for yeast), appropriate synthetic dropout (SD) media for
selection.

Procedure:

e Cassette Assembly: Assemble the final integration cassette via fusion PCR or Gibson Assembly.
The cassette should contain, in sequence: a delta sequence homology arm, a selectable marker

(e.g., URA3), and the three expression modules (e.g., P1-GGPPSsa-Pz-BTS1-ERG20-P3-tHMGR),
followed by a second delta homology arm [1].

e Transformation: a. Grow S. cerevisiae BY4742 in YPD to mid-log phase (ODeoo = 1.0). b. Prepare
competent cells using a standard lithium acetate/PEG method. c. Transform with 1-2 pg of the purified
linear integration cassette. d. Plate the transformation mixture onto SD plates lacking uracil to select
for positive integrants. e. Incubate at 30°C for 2-3 days until colonies appear [1].

Screening: Pick at least 8 transformants for each promoter combination. Inoculate each into 5 mL of
SD-Ura medium and cultivate for 72 hours at 30°C with shaking. Use these cultures for initial GGOH
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screening via GC-MS or HPLC as described in Protocol 3 [1].

Protocol 2: Flask and Bioreactor Fermentation

This protocol describes the cultivation of engineered strains for GGOH production, from screening to high-

density fermentation.

Materials:

¢ Shake Flask Medium: Synthetic Defined (SD) medium or optimized fermentation medium (e.g.,
YPD-based with adjusted carbon and nitrogen sources) [1].

¢ Bioreactor Medium: Defined medium for high-density fermentation. The carbon restriction strategy is
key.

Procedure: A. Shake Flask Cultivation (Screening & Medium Optimization)

¢ Inoculate a single colony into 5 mL of SD-Ura medium and grow overnight at 30°C with shaking (250
rpm).

e Transfer the seed culture to 50 mL of medium in a 250 mL baffled flask to an initial ODeoo of 0.1.

e Cultivate at 30°C, 250 rpm for 72-96 hours.

e Optimize the fermentation medium by testing different carbon sources (e.g., glucose, glycerol),
nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate), and supplements. This
optimization increased the yield of the best strain from 161.82 mg/L to 437.52 mgI/L [1].

B. Bioreactor Cultivation (High-Density Production)

e Prepare a 5-L bioreactor with an initial working volume of 2-3 L of optimized production medium.
¢ Inoculate the bioreactor with a seed culture to an initial ODeoo of 0.1.
e Set and control the following parameters:
o Temperature: 30°C
o pH: 5.5 (maintained with NH2OH and H3zPOa4)
o Dissolved Oxygen (DO): >30% (via automatic control of agitation and aeration)
¢ Implement a carbon restriction strategy by controlling the glucose feed rate. This strategy helps to
manage metabolic burden and potentially redirects flux toward the desired product, preventing
excessive cell growth or byproduct formation. This was critical for achieving the final yield of 1315.44
mg/L GGOH [1].

Protocol 3: Analytical Methods for GGOH Quantification
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Materials:

¢ GC-MS system or HPLC with a diode array detector (DAD).
¢ Organic solvents: Ethyl acetate, hexane (HPLC grade).
¢ Internal standard (e.g., n-hexadecane).

Procedure:

e Sample Preparation: a. Take 1 mL of fermentation broth and centrifuge at high speed (e.g., 13,000 x
g) for 5 minutes to separate cells and supernatant. b. Extract GGOH from the supernatant with an
equal volume of ethyl acetate. Vortex vigorously for 2 minutes and centrifuge to separate phases. c.
Collect the organic (upper) layer and dry it under a gentle nitrogen stream. d. Redissolve the residue
in 100 pL of hexane for analysis [1].

¢ GC-MS Analysis: a. Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 pm film thickness).
b. Temperature Program: Hold at 80°C for 2 min, ramp to 280°C at 15°C/min, then hold for 5 min. c.
Injector/Detector Temperature: 250°C. d. Carrier Gas: Helium at a constant flow rate of 1.0
mL/min. e. Identification: Identify GGOH by its characteristic retention time (approx. 13.44 min) and
mass spectrum ions (m/z 69, 93, 119) [1].

¢ Quantification: Use a standard curve of pure GGOH for quantification. The internal standard method
is recommended for improved accuracy.

Results and Data Analysis

The combinatorial engineering approach generated a wide range of production phenotypes, allowing for the

selection of optimal configurations.

Table 2: Representative GGOH production data from engineered strains under different conditions. [1]

GGOH Titer

Strain | Condition Description Notes
(mglL)
Initial Strain Single integration at YPRC15 ~25 Baseline production
locus
Combinatorial Library 10 promoter combinations, 8- 18.45 - Wide variation highlights
integration 161.82 importance of balancing
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. . L GGOH Titer
Strain / Condition Description otes
(mglL)
Top Flask Strain Best performer from 161.82 Selected for scale-up
(SyBE_Sc00011224) combinatorial library in initial
medium
Top Flask Strain Same strain in optimized 437.52 ~2.7-fold increase from
medium medium optimization
Top Bioreactor Strain Fed-batch with carbon 1315.44 ~8.1-fold increase from
restriction (5-L fermenter) flask, final reported titer

The experimental workflow, from library construction to high-yield production, is summarized below.
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(Start: Strain BY4742)

Analyze GGOH
(GC-MS/HPLC)
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Troubleshooting Guide

Table 3: Common issues and proposed solutions during GGOH production.

Problem Potential Cause Suggested Solution

Low GGOH yield Poor pathway expression  Verify cassette integration via PCR. Test a wider
in all strains or metabolic burden range of promoters. Sub-culture strains multiple times
to ensure stability [1] [3].

High strain-to- Inherent to d-integration Screen a larger number of transformants (e.g., >20

strain variation (varying copy per construct) to capture the full range of phenotypes
numbers/loci) [1].

Yield does not Suboptimal feeding Fine-tune the carbon feed rate to implement an

scale in bioreactor  strategy or oxygen effective carbon restriction strategy. Ensure dissolved
limitation oxygen is maintained above 30% [1].

Inconsistent Inefficient GGOH Use an internal standard. Ensure extraction is

analytical results extraction or degradation performed at neutral pH and samples are analyzed

immediately or stored at -20°C.

Conclusion

The combinatorial metabolic engineering strategy presented here, which systematically optimizes pathway
branches, gene expression, and fermentation conditions, provides a robust framework for achieving high-
level GGOH production in S. cerevisiae. The protocols enable researchers to construct and screen a diverse
library of engineered strains and cultivate them to high cell density for gram-per-liter level production. This
platform not only facilitates GGOH production but also serves as a foundation for the overproduction of

other valuable diterpenoids derived from GGPP.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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